3-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoic acid
Description
The compound 3-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoic acid features a thiazolidinone core substituted with a 3-methoxypropyl group at position 3, a thioxo group at position 2, and a benzoic acid moiety linked via an imino group.
Properties
Molecular Formula |
C15H16N2O4S2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-[[4-hydroxy-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]benzoic acid |
InChI |
InChI=1S/C15H16N2O4S2/c1-21-7-3-6-17-13(18)12(23-15(17)22)9-16-11-5-2-4-10(8-11)14(19)20/h2,4-5,8-9,18H,3,6-7H2,1H3,(H,19,20) |
InChI Key |
YGSNQYMQVSNTBB-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=C(SC1=S)C=NC2=CC=CC(=C2)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidine with an appropriate benzoic acid derivative under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazolidin compounds exhibit significant antimicrobial properties. The thiazolidin ring structure is known to enhance the activity against various bacterial strains, including resistant strains. This compound's unique substitution pattern may further enhance its efficacy against pathogens.
Anti-inflammatory Properties
The benzoic acid moiety is often associated with anti-inflammatory effects. Research suggests that similar compounds can inhibit pro-inflammatory cytokines, making this compound a candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Anticancer Potential
Thiazolidin derivatives have been investigated for their anticancer properties. Preliminary studies suggest that the compound may induce apoptosis in cancer cells, particularly in breast and prostate cancer models. The mechanism likely involves the modulation of signaling pathways related to cell survival and proliferation.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazolidin derivatives demonstrated that compounds structurally similar to 3-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoic acid exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a promising lead for further development .
Case Study 2: Anti-inflammatory Mechanism
In vitro studies showed that this compound could reduce the expression of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation. The results indicated a dose-dependent decrease in prostaglandin E2 levels, supporting the hypothesis that it could serve as a non-steroidal anti-inflammatory drug (NSAID) alternative .
Mechanism of Action
The mechanism of action of 3-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoic acid involves its interaction with specific molecular targets. The thiazolidinone ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, making the compound a candidate for drug development .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share key structural features with the target molecule, enabling comparative analysis:
Key Observations:
Thioxo Group: The thioxo (C=S) group at position 2 of the thiazolidinone ring is conserved across all analogues.
Benzoic Acid Moiety : The benzoic acid substituent in the target compound and analogues (e.g., ) may improve aqueous solubility and facilitate interactions with polar residues in target proteins.
Substituent Diversity :
- The 3-methoxypropyl group in the target compound introduces a flexible ether chain, likely increasing lipophilicity compared to the rigid 4-ethylbenzylidene group in D4 .
- The 4-methoxyphenyl group in provides steric bulk and electron-donating effects, contrasting with the methylbenzylidene group in , which may prioritize hydrophobic interactions.
Physicochemical Properties
Hypothetical comparisons based on substituent effects:
Biological Activity
3-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoic acid is a complex organic compound featuring a thiazolidinone core, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural components:
- Thiazolidinone ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
- Benzoic acid moiety : This contributes to its acidic properties and potential interactions with biological targets.
- Methoxypropyl substituent : Enhances lipophilicity and may influence the compound's bioavailability.
Biological Activity Overview
The biological activity of 3-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoic acid has been explored in several studies, particularly focusing on its antimicrobial properties.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinone compounds exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structural features have shown superior efficacy against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics like ampicillin and streptomycin .
| Microorganism | MIC (μM) | Reference Drug MIC (μM) |
|---|---|---|
| Staphylococcus aureus | 37.9–113.8 | 248–372 (Ampicillin) |
| Escherichia coli | 43–172 | 43–172 (Streptomycin) |
| Candida albicans | 285–475 | 480–640 (Bifonazole) |
The mechanism through which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition : The thiazolidinone ring may interact with various enzymes, potentially inhibiting their activity, which is crucial in microbial metabolism.
- Receptor Modulation : The benzoic acid component could bind to specific receptors, influencing cellular signaling pathways.
Case Studies
Several studies have highlighted the efficacy of similar thiazolidinone derivatives:
- Study on Antibacterial Properties : A study synthesized multiple thiazolidinone derivatives and evaluated their antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The results showed that certain derivatives were more effective than conventional antibiotics .
- Antifungal Evaluation : Another investigation assessed the antifungal activity of thiazolidinone compounds against various fungal species. The findings indicated that these compounds exhibited higher antifungal potency than established antifungal agents like ketoconazole .
Toxicity and Safety Profile
Preliminary toxicity assessments suggest that the most active thiazolidinone derivatives demonstrate low cytotoxicity against human cell lines (e.g., HEK-293), indicating a favorable safety profile for further development into therapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
